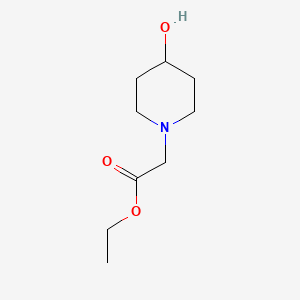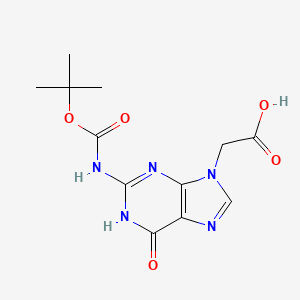
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
説明
The compound “2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid” is a complex organic molecule. It is a derivative of purine, which is a heterocyclic aromatic organic compound . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . The presence of the purine ring indicates that this compound may have biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Boc group and the purine ring would likely influence its solubility and reactivity .科学的研究の応用
Role of Diacetyl Metabolite in Alcohol Toxicity and Addiction
Research by Kovacic and Cooksy (2005) suggests the importance of α-dicarbonyl compounds, like diacetyl, arising from metabolic pathways, in contributing to oxidative stress through electron transfer mechanisms. These mechanisms are associated with alcohol toxicity and addiction, indicating a broader implication of carbonyl-containing compounds in biomedical research, potentially extending to compounds with similar functional groups or biological roles (Kovacic & Cooksy, 2005).
Tautomerism of Nucleic Acid Bases
The study on tautomerism of nucleic acid bases by Person et al. (1989) explores the molecular interactions affecting the stability of tautomeric forms of purines and pyrimidines. This research area could be relevant to understanding the interactions and stability of complex molecules, including the specific compound , within biological systems (Person et al., 1989).
Bacterial Catabolism of Indole-3-Acetic Acid
Laird, Flores, and Leveau (2020) reviewed the bacterial metabolism of indole-3-acetic acid (IAA), a plant growth hormone, illustrating the biochemical pathways and gene clusters involved. This insight into microbial degradation pathways could provide a foundation for studying the environmental fate or microbial interactions of similar acetic acid derivatives (Laird et al., 2020).
Organic Acid Vapours and Corrosion of Copper
Research by Bastidas and La Iglesia (2007) highlights the impact of carboxylic acids on the corrosion of metals, emphasizing the environmental and industrial relevance of understanding the chemical behavior of organic acids. This area of study could offer insights into the chemical stability and reactivity of the target compound under various conditions (Bastidas & La Iglesia, 2007).
Microbial Production of Volatile Fatty Acids
Bhatia and Yang (2017) reviewed the microbial production of volatile fatty acids (VFAs), including acetic acid, emphasizing their potential as sustainable chemical precursors. This review highlights the importance of microbial routes in producing chemically significant compounds, which could extend to the biotechnological applications of the compound (Bhatia & Yang, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-12(2,3)22-11(21)16-10-14-8-7(9(20)15-10)13-5-17(8)4-6(18)19/h5H,4H2,1-3H3,(H,18,19)(H2,14,15,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJQZKJKDPZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



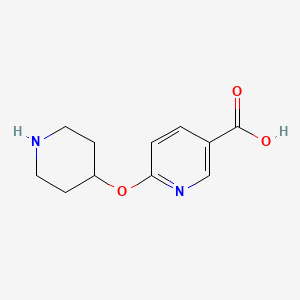
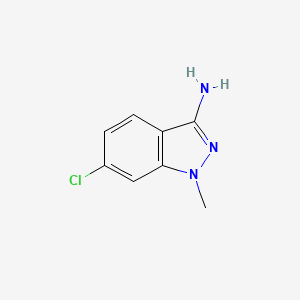
![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
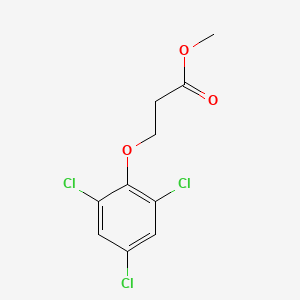
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
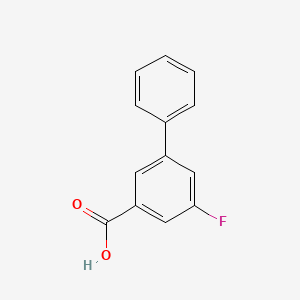
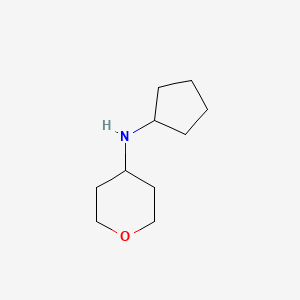
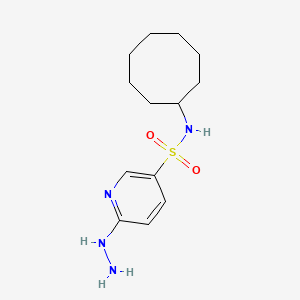
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
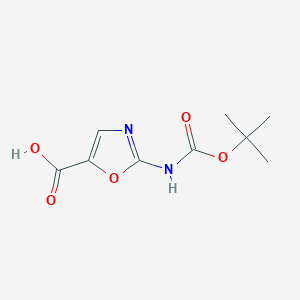
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)
